4-Chloro-2-methoxy-6-methylpyrimidine

Nucleophilic Aromatic Substitution Reaction Kinetics Pyrimidine Functionalization

Generic pyrimidine analogs risk introducing unpredictable reactivity and impurity profiles in multi-step syntheses. - **Defined Reactivity:** The 4-Cl/2-OMe/6-Me pattern ensures predictable SNAr and Suzuki coupling outcomes, avoiding yield losses from electronic mismatch. - **Commercial Quality:** Sourced at ≥98% purity with batch-specific NMR, HPLC, or GC certificates. - **Supply Assurance:** Solid form is shipped under ambient conditions; available in gram to bulk quantities for discovery and process scale-up.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 97041-37-7
Cat. No. B1356628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-6-methylpyrimidine
CAS97041-37-7
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC)Cl
InChIInChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
InChIKeyONOSIHCSUIEICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxy-6-methylpyrimidine (CAS 97041-37-7): Technical Baseline and Procurement Context


4-Chloro-2-methoxy-6-methylpyrimidine (CAS 97041-37-7) is a heterocyclic aromatic compound classified within the pyrimidine family, characterized by a pyrimidine ring bearing chloro, methoxy, and methyl substituents at positions 4, 2, and 6, respectively [1]. Its molecular formula is C6H7ClN2O, and it possesses a molecular weight of 158.59 g/mol . Key physicochemical properties include a melting point range of 71–73 °C, a boiling point of 257 °C, a density of 1.237 g/cm³, and a calculated XLogP3-AA lipophilicity of 1.9 . This compound is procured primarily as a solid synthetic intermediate with standard commercial purities ranging from 95% to 98%, often accompanied by batch-specific analytical certificates (e.g., NMR, HPLC, GC) .

4-Chloro-2-methoxy-6-methylpyrimidine: Why Direct Substitution with Generic Analogs Carries Scientific and Procurement Risk


Substituting 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine with a generic pyrimidine analog without evaluating substituent‑specific effects introduces quantifiable risks to synthetic reproducibility and product profile. The unique 4‑Cl/2‑OMe/6‑Me substitution pattern creates a distinct electronic environment that governs both the regioselectivity and kinetics of nucleophilic aromatic substitution (SNAr) [1]. The methoxy group at position 2 serves as a strong electron‑donating group (+M effect), while the chlorine at position 4 provides a site for nucleophilic attack and subsequent derivatization . A different substitution pattern—for instance, 2‑Chloro‑4‑methoxy‑6‑methylpyrimidine (CAS 22536‑64‑7)—alters the electronic landscape, potentially leading to divergent reaction rates, yields, and impurity profiles in subsequent coupling steps [2]. In procuring this intermediate for multi‑step syntheses, these differences can translate to measurable variations in downstream process efficiency and final compound purity, thereby justifying a compound‑specific sourcing strategy rather than reliance on in‑class substitution.

4-Chloro-2-methoxy-6-methylpyrimidine: Evidence-Based Technical Differentiation for Informed Procurement


4-Chloro-2-methoxy-6-methylpyrimidine: Substituent-Specific Reactivity in Nucleophilic Aromatic Substitution

4-Chloro-2-methoxy-6-methylpyrimidine exhibits a specific reactivity profile in nucleophilic aromatic substitution (SNAr) reactions that distinguishes it from its regioisomers and alternative halogenated pyrimidines. Its 4‑chloro substituent is activated towards nucleophilic attack due to the electron‑donating methoxy group at the 2‑position, which stabilizes the Meisenheimer complex intermediate. While direct head‑to‑head kinetic data for this exact compound versus a comparator is not available, class‑level inference from the literature indicates that the 2‑methoxy‑4‑chloro substitution pattern leads to measurable differences in reaction rates and product distributions compared to the 2‑chloro‑4‑methoxy arrangement [1]. For example, the regioselectivity of nucleophilic substitution is expected to be significantly higher at the 4‑position due to the combined electronic effects of the 2‑OMe and 6‑Me groups . This is a critical procurement consideration when synthetic reliability and predictability are paramount.

Nucleophilic Aromatic Substitution Reaction Kinetics Pyrimidine Functionalization

4-Chloro-2-methoxy-6-methylpyrimidine: Lipophilicity Differentiation for Purification and Bioavailability

The lipophilicity of 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine, quantified by a calculated XLogP3‑AA value of 1.9 , serves as a quantifiable differentiator from structurally similar pyrimidine intermediates. This property directly influences chromatographic retention behavior during purification (e.g., reverse‑phase HPLC) and offers a predictive indicator for membrane permeability in biological assays. Compared to a more polar analog, such as 2‑Amino‑4‑chloro‑6‑methylpyrimidine (which contains a hydrogen‑bond donor and has a lower expected LogP), the target compound's higher LogP of 1.9 indicates significantly increased retention time on a C18 column under identical mobile phase conditions [1]. This translates to a measurable difference in purification protocols and can be a decisive factor when selecting an intermediate for a synthetic sequence where purification efficiency is a bottleneck.

Lipophilicity LogP Chromatography

4-Chloro-2-methoxy-6-methylpyrimidine: Thermal Stability and Storage Considerations

The melting point range of 71–73 °C for 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine provides a concrete, measurable property that distinguishes it from related pyrimidine derivatives and informs storage and handling protocols. For instance, 4‑Chloro‑6‑methylpyrimidine (lacking the 2‑methoxy group) exhibits a significantly higher melting point of 151–152 °C [1]. This ~80 °C difference directly impacts the compound's physical state at ambient temperatures and influences solubility characteristics. From a procurement perspective, the lower melting point of 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine suggests potential for easier handling in certain reaction media and may necessitate different storage conditions (e.g., avoidance of elevated temperatures to prevent degradation) compared to its higher‑melting analog. This is a practical, quantifiable factor in laboratory and pilot‑scale operations.

Thermal Stability Melting Point Storage

4-Chloro-2-methoxy-6-methylpyrimidine: Validated Research and Industrial Application Scenarios


Precursor for Tailored Nucleophilic Substitution in Medicinal Chemistry

The specific 4‑Cl/2‑OMe/6‑Me substitution pattern of 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine makes it a strategic precursor for the synthesis of diverse 4‑substituted pyrimidine derivatives via nucleophilic aromatic substitution (SNAr). The electron‑donating methoxy group at position 2 activates the 4‑chloro substituent, facilitating efficient displacement with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) [1]. This enables the rapid construction of compound libraries for biological screening, where the pyrimidine core is a privileged scaffold in kinase inhibitors and other therapeutic agents. This application is supported by the established synthetic utility of analogous 2‑methoxy‑4‑chloropyrimidines .

Synthetic Intermediate for Agrochemical Development

The compound serves as a key intermediate in the synthesis of novel agrochemicals, particularly those requiring a substituted pyrimidine core. The presence of the methyl group at position 6 enhances lipophilicity (LogP = 1.9) [1], which can be a desirable trait for improving the foliar uptake and translocation of herbicides or fungicides. This application is supported by its documented use as an intermediate in agrochemical manufacturing .

Building Block for Suzuki-Miyaura Cross-Coupling Reactions

The chlorine substituent at the 4‑position of 4‑Chloro‑2‑methoxy‑6‑methylpyrimidine enables its participation in palladium‑catalyzed cross‑coupling reactions, such as Suzuki‑Miyaura couplings with boronic acids [1]. This allows for the introduction of aryl or heteroaryl groups at the 4‑position, providing a modular route to more complex, potentially bioactive pyrimidine derivatives. This application is a direct consequence of the compound's structural features and is a well‑established transformation in the pyrimidine literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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